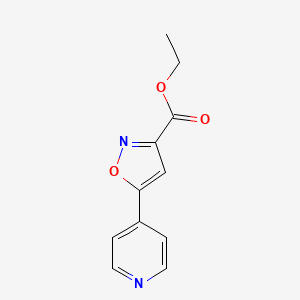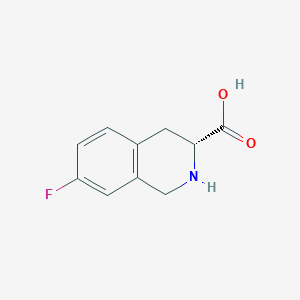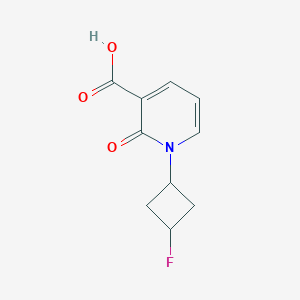
2-(Pyrrolidin-1-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)acetimidamide is a chemical compound that features a pyrrolidine ring attached to an acetimidamide group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The acetimidamide group is known for its reactivity and ability to form various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)acetimidamide typically involves the reaction of pyrrolidine with an appropriate acetimidamide precursor. One common method is the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another approach involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of this compound in a single step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetimidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-(Pyrrolidin-1-yl)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of fine chemicals and intermediates for various industrial processes
作用机制
The mechanism of action of 2-(Pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, while the acetimidamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups.
Uniqueness
2-(Pyrrolidin-1-yl)acetimidamide is unique due to the presence of both the pyrrolidine ring and the acetimidamide group. This combination provides a distinct set of chemical and biological properties that are not found in simpler pyrrolidine derivatives .
属性
分子式 |
C6H13N3 |
|---|---|
分子量 |
127.19 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C6H13N3/c7-6(8)5-9-3-1-2-4-9/h1-5H2,(H3,7,8) |
InChI 键 |
FUZDFUUBQLKDPP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)


![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)

![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)


![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)
![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)
